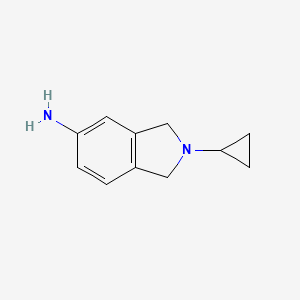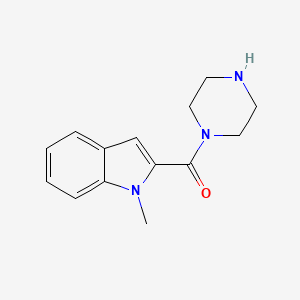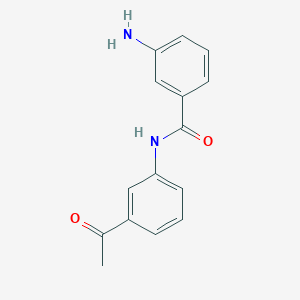![molecular formula C15H25N3 B3073273 {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine CAS No. 1017426-36-6](/img/structure/B3073273.png)
{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine
Descripción general
Descripción
“{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine” is a compound that has been studied in the context of its potential antifungal and antibacterial activities. It is structurally related to a class of compounds known as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Aplicaciones Científicas De Investigación
Bioactive Compounds Synthesis : A study demonstrated the synthesis of new Mannich bases with substituted piperazines, showcasing potential cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. This indicates the role of such compounds in medicinal chemistry and drug development (Gul et al., 2019).
Antimicrobial Properties : Another research synthesized new 1,2,4-Triazole derivatives containing piperazine and assessed their antimicrobial activities. This highlights the potential application in combating microbial infections (Bektaş et al., 2007).
Chemical Synthesis and Characterization : Research focused on the synthesis and characterization of compounds like 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, showing the significance of such compounds in chemical synthesis and analysis (Grijalvo et al., 2015).
Synthesis of Novel Compounds : A study reported the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, highlighting their potential biological activities (Xia, 2015).
Dual Antihypertensive Agents : Research into the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents showcases the therapeutic applications of such compounds (Marvanová et al., 2016).
Analytical Chemistry Application : A study explored the use of various amines, including 1-(2-methoxyphenyl)piperazine, as derivatizing agents for isocyanate determination, demonstrating its utility in analytical chemistry (Wu et al., 1991).
Polyamide Synthesis : The synthesis of polyamides containing theophylline and thymine, using diamines such as piperazine, highlights the use of these compounds in polymer science (Hattori & Kinoshita, 1979).
Cholinesterase and Monoamine Oxidase Inhibition : Research on N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine identified it as a new dual inhibitor of cholinesterase and monoamine oxidase, suggesting its potential in treating neurological disorders (Bautista-Aguilera et al., 2014).
Direcciones Futuras
The future directions for “{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine” and related compounds could involve further exploration of their potential biological activities. For instance, they could be further tested for their binding affinity against various receptors . Additionally, their potential use in the treatment and/or prevention of certain diseases could be explored .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with α1-adrenergic receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to act as antagonists at α1-adrenergic receptors . Antagonists bind to receptors but do not activate them. This prevents the receptors from being activated by other compounds, effectively blocking their function.
Pharmacokinetics
Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Propiedades
IUPAC Name |
3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14-5-2-3-6-15(14)13-18-11-9-17(10-12-18)8-4-7-16/h2-3,5-6H,4,7-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWVOBAZKCYNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



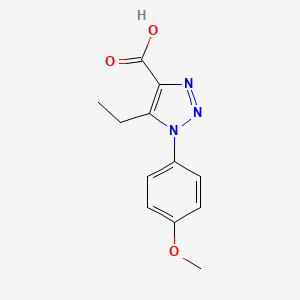
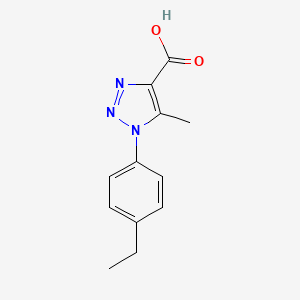



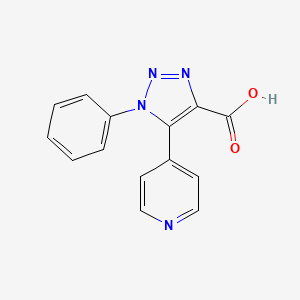
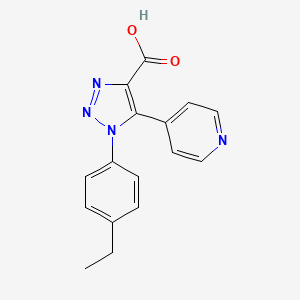

![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)

![[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3073289.png)
